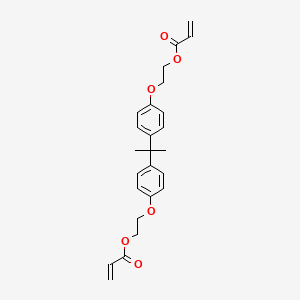

Bisphenol A bis(2-hydroxyethyl ether) diacrylate

Description

Properties

IUPAC Name |

2-[4-[2-[4-(2-prop-2-enoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-5-23(26)30-17-15-28-21-11-7-19(8-12-21)25(3,4)20-9-13-22(14-10-20)29-16-18-31-24(27)6-2/h5-14H,1-2,15-18H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUNIDGEMNBBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCCOC(=O)C=C)C2=CC=C(C=C2)OCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58738-89-9, 80164-51-8 | |

| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58738-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80164-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6066991 | |

| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64401-02-1, 24447-78-7 | |

| Record name | Ethoxylated bisphenol A diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64401-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24447-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A bis(2-(acryloyloxy)ethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024447787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The ethoxylation of BPA involves a nucleophilic ring-opening reaction of ethylene oxide, facilitated by a composite catalyst system. The process typically employs a dual-component catalyst comprising 1,1'-bis(diphenylphosphino)ferrocene and an alkaline compound such as potassium carbonate or lithium hydroxide. This combination enhances reaction selectivity and minimizes byproduct formation, such as mono-hydroxyethyl BPA ether or residual BPA.

Key parameters include:

-

Temperature : 150–175°C

-

Pressure : -0.05 MPa to 0.5 MPa

-

Catalyst loading : 0.2–1.0 wt% relative to BPA

The reaction proceeds in a high-pressure autoclave, where BPA and the catalyst are degassed under vacuum (>-0.096 MPa) and heated to 160°C before ethylene oxide is introduced. Post-reaction neutralization with glacial acetic acid ensures catalyst deactivation and stabilizes the product.

Optimization and Product Analysis

Optimized conditions yield bis-HBAE with:

-

Purity : ≥95%

-

Residual BPA : ≤3 ppm

-

Mono-hydroxyethyl BPA ether : ≤0.05%

-

Hydroxyl value : 350–355 mg KOH/g

The table below summarizes experimental results from distinct catalyst formulations and conditions:

| Example | Catalyst Composition (g) | Ethylene Oxide (g) | Temp (°C) | Pressure (MPa) | Bis-HBAE Purity (%) | Residual BPA (ppm) |

|---|---|---|---|---|---|---|

| 1 | 1.35 Fe, 0.15 K₂CO₃ | 290 | 160–165 | 0.0–0.4 | 98.8 | <1 |

| 2 | 4.7 Fe, 0.3 K₂CO₃ | 278 | 155–165 | -0.02–0.2 | 98.5 | <1 |

| 3 | 7.0 Fe, 1.0 LiOH | 300 | 155–160 | -0.04–0.2 | 97.0 | <1 |

Data adapted from patent CN104387247A.

Acrylation of Bis(2-Hydroxyethyl) Bisphenol A Ether

The conversion of bis-HBAE to its diacrylate derivative involves esterification with acrylic acid or acryloyl chloride. This step introduces acrylate groups, enabling crosslinking during polymerization.

Esterification Methods

Two primary approaches are employed:

-

Direct Acrylation with Acryloyl Chloride :

-

Conducted in anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts.

-

Solvents: Tetrahydrofuran (THF) or dichloromethane.

-

Temperature: 0–5°C to prevent premature polymerization.

-

-

Transesterification with Methyl Acrylate :

-

Catalyzed by lipases or metal alkoxides (e.g., titanium isopropoxide).

-

Requires elevated temperatures (80–120°C) and vacuum to remove methanol.

-

Process Considerations

-

Inhibitors : Hydroquinone or phenothiazine (0.01–0.1 wt%) to suppress radical polymerization.

-

Purification : Washing with sodium bicarbonate, followed by distillation or column chromatography.

Industrial-Scale Challenges and Solutions

Byproduct Management

The ethoxylation step is prone to oligomerization of ethylene oxide, forming polyethylene glycol (PEG) side products. Strategies to mitigate this include:

-

Strict control of ethylene oxide feed rate.

-

Use of excess BPA to favor mono-adduct formation.

Color Stability

Bis-HBAE’s pale color (Pt-Co 5–20) is critical for downstream applications. Color degradation is minimized by:

-

Avoiding prolonged exposure to high temperatures (>180°C).

-

Implementing nitrogen blanketing during storage.

Comparative Analysis of Catalytic Systems

The composite catalyst system in the patented method outperforms traditional alkali metal hydroxides in:

Chemical Reactions Analysis

Bisphenol A bis(2-hydroxyethyl ether) diacrylate undergoes various chemical reactions, including:

Polymerization: It is used in the synthesis of polyurethane materials with different ratios of hydroquinone ether derivatives.

Formation of Interpenetrating Polymer Networks: This compound forms interpenetrating polymer networks with Bisphenol-A diacrylate, enhancing the photostabilization of epoxy resin.

Common reagents and conditions used in these reactions include acetonitrile, water, and phosphoric acid for reverse phase high-performance liquid chromatography (HPLC) analysis .

Scientific Research Applications

Polymer Chemistry

Bisphenol A bis(2-hydroxyethyl ether) diacrylate is extensively used in polymer chemistry for the synthesis of various polymeric materials. It serves as a monomer for creating solid polymer-based electrolytes, which are crucial for electrochemical devices such as batteries and fuel cells.

Table 1: Polymer Applications

| Application Type | Description |

|---|---|

| Solid Polymer Electrolytes | Used in energy storage systems and fuel cells |

| Adhesives and Sealants | Enhances adhesion properties in construction materials |

| Coatings | Provides durability and resistance to environmental factors |

Biomedical Applications

The compound's biocompatibility makes it suitable for use in dental materials, such as adhesives and sealants. Research indicates that it can improve the mechanical properties of dental composites while maintaining safety standards.

Case Study: Dental Materials

A study evaluated the incorporation of Bisphenol A bis(2-hydroxyethyl ether) diacrylate in dental sealants. Results showed improved flexural strength and resistance to wear compared to traditional materials, highlighting its potential for enhancing dental applications .

Analytical Chemistry

This compound is also utilized in analytical chemistry for the detection and quantification of bisphenols through methods like high-performance liquid chromatography (HPLC). Its unique chemical properties facilitate the development of sensitive detection methods.

Table 2: Analytical Applications

| Methodology | Purpose |

|---|---|

| HPLC-FLD | Detection of bisphenols in environmental samples |

| Spectroscopy | Characterization of polymeric materials |

Toxicological Studies

Research on Bisphenol A bis(2-hydroxyethyl ether) diacrylate has revealed its potential endocrine-disrupting effects, prompting investigations into its safety profile, especially in consumer products. Studies have indicated that while it enhances material properties, caution is warranted due to its biological activity.

Case Study: Endocrine Disruption

A comprehensive review assessed the endocrine-disrupting potential of various bisphenols, including Bisphenol A bis(2-hydroxyethyl ether) diacrylate. Findings suggested that exposure could lead to alterations in gene expression related to hormonal regulation, underscoring the need for further research into its health impacts .

Mechanism of Action

Bisphenol A bis(2-hydroxyethyl ether) diacrylate primarily acts as a cross-linking monomer. Its primary targets are polymeric systems, where it improves their mechanical properties. The ether groups attached to the bisphenol A molecule provide a higher degree of solubility in organic solvents, making it suitable for various polymer applications.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of Bisphenol A bis(2-hydroxyethyl ether) diacrylate with related compounds:

Notes:

- Diacrylate vs. Dimethacrylate : The substitution of acrylate (CH2=CHCOO-) with methacrylate (CH2=C(CH3)COO-) reduces molecular weight and slightly lowers density . Acrylates generally exhibit faster polymerization rates than methacrylates .

- Glycidyl vs. Hydroxyethyl Ether Linkages: Bisphenol A diglycidyl ether diacrylate (CAS 4687-94-9) replaces the hydroxyethyl ether with glycidyl groups, increasing rigidity and thermal stability .

Dental Materials

- Dimethacrylate Analogs : Widely used in dental adhesives (e.g., 3M Unitek Transbond XT) for their balance of mechanical strength and curing efficiency .

- Diacrylate Potential: Expected to enhance bond strength due to higher crosslinking density but may require modified curing protocols to manage faster reaction kinetics .

Coatings and Composites

- Ethoxylatediacrylate (): Ethoxylate chains improve flexibility and adhesion to substrates like polycarbonate, making it suitable for transparent protective coatings .

- Hybrid Coatings: Bisphenol A ethoxylatediacrylate enhances scratch resistance and thermal stability in hybrid organic/inorganic systems .

Research Findings

- Dual-Cure Adhesives: Bisphenol A glycerolate diacrylate exhibits lower adhesive strength (10.7 MPa) compared to itaconic acid-based epoxy acrylates but offers superior thermal stability .

Biological Activity

Bisphenol A bis(2-hydroxyethyl ether) diacrylate (BPA-BHEDA) is a chemical compound primarily used as a cross-linking agent in polymer production. Its unique properties enhance the mechanical strength and stability of materials, making it valuable in various industrial applications, including adhesives and coatings. However, its biological activity, particularly as an endocrine disruptor, raises significant concerns regarding human health and environmental impact.

Chemical Structure and Properties

BPA-BHEDA is derived from bisphenol A (BPA), a well-known endocrine disruptor. The structural modifications in BPA-BHEDA contribute to its distinct biological activities. The compound contains two hydroxyethyl ether groups attached to the bisphenol A backbone, which enhances its solubility and reactivity in polymerization processes.

Endocrine Disruption

Research indicates that BPA-BHEDA can mimic estrogen, leading to alterations in gene expression and cellular metabolism. This mimicry can disrupt normal hormonal functions, potentially impacting reproductive health and development. Studies have shown that exposure to BPA analogs can initiate or exacerbate conditions such as obesity and metabolic disorders by influencing adipogenic differentiation pathways .

Cellular Interaction and Toxicity

BPA-BHEDA has been observed to interact with various cellular pathways:

- Cell Signaling : It affects cell signaling pathways related to hormone regulation, particularly through estrogen receptor activation.

- Toxicity Profiles : In vitro studies have demonstrated that BPA-BHEDA exhibits cytotoxic effects at certain concentrations, influencing cell viability and proliferation . The median lethal dose (LD50) for related compounds like Bis-GMA has been reported to be significantly high, indicating lower acute toxicity compared to other derivatives .

Case Studies

- Adipogenic Differentiation : A study investigated the effects of BPA analogs on multipotent mesenchymal stem cells (MSCs). Results indicated that BPA-BHEDA promotes adipogenic differentiation, which may contribute to obesity when exposure occurs during critical developmental windows .

- Neurodevelopmental Impact : Another study highlighted the neurotoxic effects of BPA and its analogs, suggesting that BPA-BHEDA could adversely affect neurological development by disrupting normal signaling pathways involved in brain development .

Mechanistic Insights

The biological activity of BPA-BHEDA is linked to its ability to bind with estrogen receptors (ERs) and other nuclear receptors:

- Estrogen Receptor Binding : BPA-BHEDA demonstrates similar binding affinity to ERs as estradiol, leading to non-genomic effects that can alter cellular responses at low concentrations .

- Thyroid Hormone Interference : It has been shown to inhibit transcriptional activity induced by thyroid hormones, further complicating its role in endocrine disruption .

Comparative Toxicity

A comparative analysis of various bisphenol derivatives reveals that while BPA-BHEDA exhibits significant biological activity, its toxicity profile varies:

| Compound | LD50 (mg/kg) | Endocrine Disruption Potential | Adipogenic Activity |

|---|---|---|---|

| Bis-GMA | >5000 | Moderate | Yes |

| BPA | 3200 | High | Yes |

| BPA-BHEDA | TBD | High | Yes |

Environmental Implications

BPA-BHEDA's potential as an endocrine disruptor extends beyond human health concerns; it poses risks to wildlife and ecosystems. Its persistence in the environment can lead to bioaccumulation, affecting species that rely on hormonal signaling for reproduction and growth.

Q & A

Q. What are the standard synthetic protocols for preparing Bisphenol A bis(2-hydroxyethyl ether) diacrylate?

The synthesis involves reacting bisphenol A with 2-hydroxyethyl methacrylate under controlled conditions. A typical procedure includes:

- Step 1: Refluxing bisphenol A with excess 2-hydroxyethyl methacrylate in the presence of an acid catalyst (e.g., sulfuric acid) at 80–100°C for 6–8 hours.

- Step 2: Neutralizing the reaction mixture with a base (e.g., sodium bicarbonate) to remove residual catalyst.

- Step 3: Purifying the product via vacuum distillation or column chromatography to achieve >95% purity . Note: Advanced Chemistry Development (ACD/Labs) software is often used to predict physicochemical properties (e.g., boiling point, density) for quality validation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Key methods include:

- NMR Spectroscopy: To confirm the presence of methacrylate groups (δ 5.5–6.1 ppm for vinyl protons) and ethoxylate linkages.

- FTIR: Peaks at 1720 cm⁻¹ (C=O stretching) and 1630 cm⁻¹ (C=C stretching) validate acrylate functionality.

- Mass Spectrometry (MS): High-resolution MS can confirm the molecular ion peak at m/z 452.54 (C₂₇H₃₂O₆) .

- HPLC/GC: For purity assessment, especially when detecting unreacted monomers or byproducts .

Q. What are the primary applications of this compound in polymer science?

It is widely used as a crosslinking agent in:

- High-performance coatings: Enhances scratch resistance and thermal stability in automotive and electronic coatings.

- Dental composites: Improves mechanical strength and reduces polymerization shrinkage.

- Aerospace composites: Facilitates crosslinking in epoxy resins for lightweight, durable components .

Advanced Research Questions

Q. How can researchers evaluate the crosslinking efficiency of this compound in photopolymerizable systems?

Methodological approaches include:

- Dynamic Mechanical Analysis (DMA): Measure storage modulus (G') and tan δ to assess crosslink density.

- Solvent Resistance Testing: Immerse cured polymers in solvents (e.g., acetone) and measure weight loss to quantify crosslinking efficacy.

- Real-Time FTIR: Monitor the disappearance of C=C bonds (1630 cm⁻¹) during UV curing to calculate conversion rates .

Q. What strategies are recommended for quantifying trace amounts of this compound in biological or environmental samples?

Advanced workflows involve:

- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from matrices like serum or wastewater.

- LC-MS/MS: Employ a reverse-phase C18 column with electrospray ionization (ESI) in negative mode. Use deuterated internal standards (e.g., d₁₆-Bisphenol A) to correct for matrix effects .

- Validation: Ensure limits of detection (LOD) < 0.1 ng/mL via spike-and-recovery experiments .

Q. How do researchers address contradictions in reported thermal stability data for polymers derived from this monomer?

Discrepancies often arise from differences in curing conditions or impurity levels. To resolve:

Q. What toxicological assessments are critical for handling this compound in laboratory settings?

Key protocols include:

- In Vitro Cytotoxicity Assays: Use human dermal fibroblasts to assess EC₅₀ values via MTT assays.

- Occupational Exposure Limits (OELs): Implement local exhaust ventilation and PPE (nitrile gloves, safety goggles) to mitigate methacrylate-related sensitization risks .

- Environmental Impact Studies: Evaluate biodegradation pathways using OECD 301F guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.